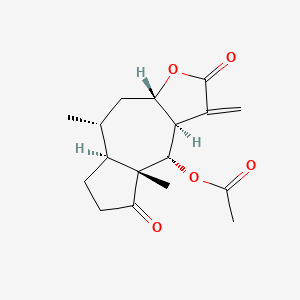

Ergolide

Descripción general

Descripción

Ergolide: es una lactona sesquiterpénica aislada de las flores secas de Inula Britannica. Es conocida por sus actividades biológicas, particularmente su capacidad para inhibir la expresión de la sintasa de óxido nítrico inducible y la ciclooxigenasa-2 en los macrófagos a través de la inactivación de NF-κB .

Aplicaciones Científicas De Investigación

El ergolide tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de lactonas sesquiterpénicas y su reactividad.

Biología: Investigado por sus efectos en los procesos celulares, particularmente su papel en la inhibición de la actividad de NF-κB.

Medicina: Explorado por sus potenciales efectos terapéuticos, incluyendo propiedades antiinflamatorias y anticancerígenas.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el control de calidad.

Mecanismo De Acción

El ergolide ejerce sus efectos principalmente a través de la inactivación de NF-κB, un factor de transcripción clave involucrado en las respuestas inflamatorias. Al inhibir NF-κB, el this compound reduce la expresión de la sintasa de óxido nítrico inducible y la ciclooxigenasa-2, lo que lleva a una disminución de la producción de mediadores inflamatorios .

Análisis Bioquímico

Biochemical Properties

Ergolide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the expression of heme oxygenase 1 (HMOX1) and growth/differentiation factor 15 (GDF15), which are involved in cellular stress responses and differentiation . Additionally, this compound affects the proteasomal pathway, altering the expression of proteins such as BRCA2 and CDKN1A Interacting Protein (BCCIP) and Chitinase Domain Containing 1 (CHID1) .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to reduce the survival and viability of metastatic uveal melanoma cells in vitro and in vivo . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to a dose-dependent reduction in cell proliferation and survival . In zebrafish xenograft models, this compound treatment resulted in a significant regression of primary xenograft fluorescence, indicating its potential to inhibit tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Proteome profiling of this compound-treated cells identified numerous proteins whose expression was significantly altered, including those involved in the proteasomal pathway . The compound’s ability to modulate the expression of HMOX1 and GDF15 further underscores its impact on cellular stress responses and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound treatment leads to a dose-dependent reduction in cell colony proliferation over a period of 96 hours . Additionally, proteome profiling at different time points (4 and 24 hours) revealed significant changes in protein expression, indicating the temporal dynamics of this compound’s effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish xenograft models, treatment with 2.5 µM this compound resulted in a significant regression of primary xenograft fluorescence . Higher doses of this compound have been associated with increased anti-proliferative effects, while lower doses may have a more moderate impact on cell survival and viability

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s impact on metabolic flux and metabolite levels has been studied through proteome profiling, which identified numerous proteins involved in the proteasomal pathway . This compound’s modulation of HMOX1 and GDF15 expression further highlights its role in cellular stress responses and differentiation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . In zebrafish xenograft models, this compound treatment led to significant changes in primary xenograft fluorescence, indicating its distribution within the tumor microenvironment .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Proteome profiling of this compound-treated cells revealed significant changes in the expression of proteins involved in the proteasomal pathway, suggesting its localization within cellular compartments associated with protein degradation .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ergolide puede sintetizarse a través de diversas rutas de síntesis orgánica. Un método común implica la ciclación de precursores apropiados en condiciones ácidas o básicas. Los pasos y condiciones específicos pueden variar, pero típicamente implican:

Materiales de partida: Precursores como alcoholes o aldehídos sesquiterpénicos.

Ciclación: Utilizando catalizadores ácidos o básicos para inducir la ciclación.

Purificación: Técnicas como la cromatografía para aislar el compuesto puro.

Métodos de Producción Industrial

La producción industrial de this compound a menudo implica la extracción de fuentes naturales, particularmente las flores secas de Inula Britannica. El proceso incluye:

Extracción: Utilizando solventes como etanol o metanol para extraer el compuesto del material vegetal.

Concentración: Evaporando el solvente para concentrar el extracto.

Purificación: Purificación adicional utilizando técnicas como la cromatografía en columna para obtener this compound de alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ergolide experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El this compound puede oxidarse para formar diversos derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.

Sustitución: Diversas reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃) en condiciones ácidas.

Reducción: Reactivos como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).

Sustitución: Las condiciones varían dependiendo de la sustitución deseada, pero los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de this compound, cada uno con potencialmente diferentes actividades biológicas.

Comparación Con Compuestos Similares

Compuestos Similares

Parthenolide: Otra lactona sesquiterpénica con actividad inhibitoria de NF-κB similar.

Costunolide: Conocido por sus propiedades antiinflamatorias y anticancerígenas.

Artemisinina: Una lactona sesquiterpénica con actividad antimalárica.

Singularidad del Ergolide

El this compound es único debido a su estructura molecular específica y su potente inhibición de NF-κB, lo que lo convierte en un compuesto valioso para la investigación de enfermedades inflamatorias y potenciales aplicaciones terapéuticas.

¡Si tienes más preguntas o necesitas más detalles, no dudes en preguntar!

Propiedades

IUPAC Name |

[(3aS,5R,5aS,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDZXDWMCKMXFF-MMLVVLEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970353 | |

| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54999-07-4 | |

| Record name | Ergolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54999-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054999074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

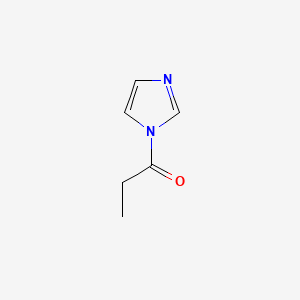

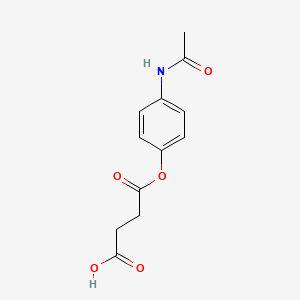

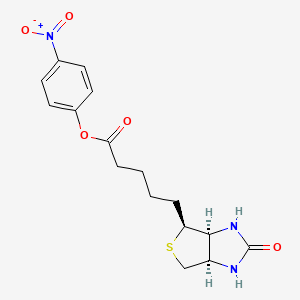

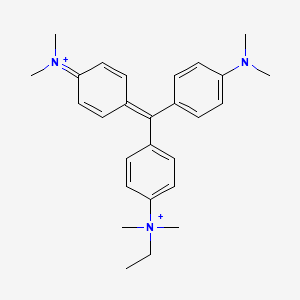

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)

![5H-Benzo[a]phenoxazin-5-one, 10-(2-aminoethyl)-](/img/structure/B1196706.png)